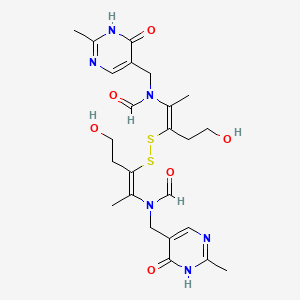
Sitosterols
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A family of sterols commonly found in plants and plant oils. Alpha-, beta-, and gamma-isomers have been characterized.
Aplicaciones Científicas De Investigación
Nutraceutical Potential in Diabetic Management
Sitosterols, particularly β-sitosterol, are known for their diverse biological actions including anti-diabetic activities. They are abundant in plants and have been studied for their potential in managing diabetes through their antioxidant and anti-diabetic properties (Babu & Jayaraman, 2020).
Purification and Pharmaceutical Use
The purification of β-sitosterol from commercial phytosterol mixtures is crucial for its application in the nutraceutical and pharmaceutical industries. Methods have been developed for obtaining pure β-sitosterol in larger quantities for biological assays, which is essential for its widespread application (Srividya, Heidorn, & Lange, 2014).
Enhancing Drug Delivery Systems
β-Sitosterol has been researched for its role in improving the delivery of drugs. Studies on water-in-oil-in-water emulsions have investigated how variations in emulsification can impact the release behavior and encapsulation efficiency of β-sitosterol, which is critical for its application in drug delivery systems (Momeny, Mirhosseini, & Sarker, 2017).
Anti-Inflammatory Properties
β-Sitosterol has demonstrated significant anti-inflammatory effects. Studies have shown its potential in inactivating pro-inflammatory signal transduction pathways, which may be mediated by the activation of certain phosphatases. This suggests its utility in treating inflammation-related conditions (Valerio & Awad, 2011).
Anticancer Effects
Extensive research has been conducted on the anticancer properties of β-sitosterol. It has shown efficacy against various cancer types, including breast cancer, by inhibiting tumor growth and stimulating apoptosis. This opens avenues for its application in cancer prevention and treatment (Awad, Downie, & Fink, 2000).
Antidepressant Potential
β-Sitosterol and its derivatives have shown promise as potential antidepressants. Modification of β-sitosterol enhances its pharmacological effects, with some derivatives exhibiting strong antidepressant-like activities, mediated by various central nervous system pathways (Yin et al., 2018).
Antimicrobial Applications
β-Sitosterol has demonstrated antimicrobial properties. Isolated from various plant sources, it has shown activity against pathogens like Salmonella typhi and Escherichia coli. This suggests its potential in developing antimicrobial therapies (Nweze, Ibrahim, & Ndukwe, 2019).
Enhancing Other Cancer Treatments
Studies have revealed that β-sitosterol can enhance the effectiveness of other cancer treatments. For instance, it has been shown to increase the efficacy of tamoxifen in breast cancer cells, suggesting its role in combination therapies (Awad, Barta, Fink, & Bradford, 2008).
Improving Nutraceutical Formulations
Research on β-sitosterol has explored its effect on the characteristics and stability of liposome formulations, such as those containing curcumin. This indicates its potential in formulating more effective and stable nutraceutical products (Tai et al., 2019).
Potential in Treating Neurodegenerative Diseases
β-Sitosterol is being studied for its potential role in modulating metabolic pathways related to neurodegenerative diseases. This suggests its application in developing treatments for conditions like Alzheimer's and Parkinson's disease (Sharma, Tan, & An, 2021).
Propiedades
Número CAS |
12002-39-0 |
|---|---|
Fórmula molecular |
C29H52O |
Peso molecular |
416.7 g/mol |
Nombre IUPAC |
(3S,8R,9S,10S,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H52O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-27,30H,7-18H2,1-6H3/t20-,21+,22?,23+,24+,25-,26+,27+,28+,29-/m1/s1 |
Clave InChI |
LGJMUZUPVCAVPU-ANOYILKDSA-N |
SMILES isomérico |
CC[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C |
SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C |
SMILES canónico |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C |
Sinónimos |
24-ethyl-5-cholesten-3 beta-ol cytellin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


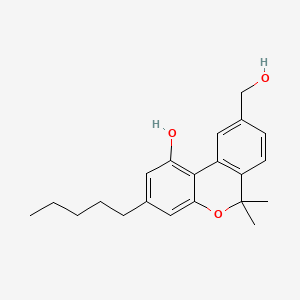
![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyocta-1,7-dienyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1229902.png)
![4-(3,5-Dimethyl-1-pyrazolyl)benzoic acid [2-(4-chloro-2-nitroanilino)-2-oxoethyl] ester](/img/structure/B1229903.png)
![5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B1229905.png)
![2-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B1229906.png)

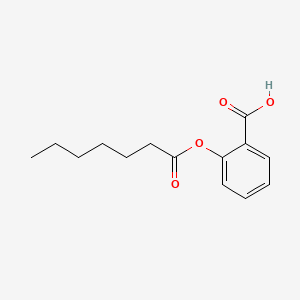
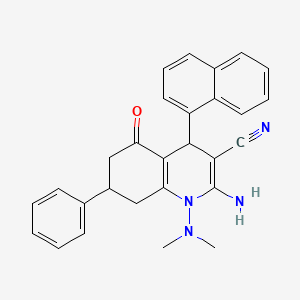
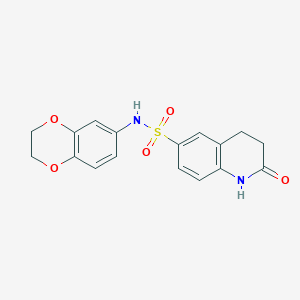
![N-[1-[(4-fluorophenyl)methyl]-3,5-dimethyl-4-pyrazolyl]-5-(2-furanyl)-3-isoxazolecarboxamide](/img/structure/B1229915.png)
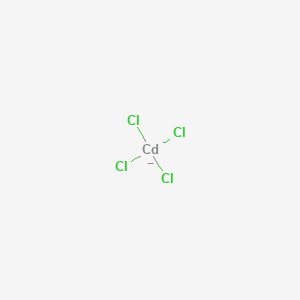
![Spiro[4.4]nonane-1,6-diol](/img/structure/B1229922.png)
![3-(1,3-benzodioxol-5-ylmethyl)-7-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(oxo)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B1229923.png)
